BenchChemオンラインストアへようこそ!

4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline

HCV NS5A inhibitor Stereochemistry-Activity Relationship Ombitasvir Intermediate

4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline (CAS 1258235-06-1) is a chiral diamine building block and a validated metabolite (M23) of the marketed antiviral agent ombitasvir. It belongs to the N-phenylpyrrolidine class, possessing a precisely defined (2S,5S) stereochemistry that is fundamental to its utility.

Molecular Formula C26H31N3
Molecular Weight 385.5 g/mol
Cat. No. B15327636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline
Molecular FormulaC26H31N3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C(CCC2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
InChIInChI=1S/C26H31N3/c1-26(2,3)20-8-14-23(15-9-20)29-24(18-4-10-21(27)11-5-18)16-17-25(29)19-6-12-22(28)13-7-19/h4-15,24-25H,16-17,27-28H2,1-3H3
InChIKeyFYNVMVYBTUEWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline: A Critical Chiral Intermediate for HCV NS5A Inhibitor Synthesis


4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline (CAS 1258235-06-1) is a chiral diamine building block and a validated metabolite (M23) of the marketed antiviral agent ombitasvir [1]. It belongs to the N-phenylpyrrolidine class, possessing a precisely defined (2S,5S) stereochemistry that is fundamental to its utility. This compound serves as the core scaffold for a class of potent, pan-genotypic Hepatitis C Virus (HCV) NS5A protein inhibitors, with its structure enabling the picomolar antiviral activity observed in the final dimeric drug products [2].

Why Substituting 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline with Generic Analogs Fails in HCV Inhibitor Programs


Generic substitution or the use of closely related analogs is not viable because antiviral potency in this series is uniquely dependent on both the absolute stereochemistry and the nature of the N-phenyl substituent. The (2S,5S) configuration is critical, as its (2R,5R) enantiomer yields compounds with inferior potency against the most common genotype (GT1) [1]. Furthermore, the specific 4-tert-butylphenyl substituent is a key structural determinant; replacing it with a hydrogen atom or other groups collapses the low-picomolar potency and broad genotypic coverage that are the hallmark of this chemical series [2]. These strict structure-activity relationships mean that even small changes result in a non-viable active pharmaceutical ingredient (API) synthesis route.

Quantitative Evidence Guide for Procuring 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline


Impact of (2S,5S) Stereochemistry on Antiviral Activity of Derived NS5A Inhibitors

The (2S,5S) stereochemistry of the pyrrolidine ring is a primary determinant of the antiviral potency of the derived final compound. A direct comparison between the N-phenylpyrrolidine inhibitor incorporating the (2S,5S) diamine core and its (2R,5R) enantiomer showed a clear superiority of the (2S,5S) configuration for inhibiting Hepatitis C Virus (HCV) genotype 1 (GT1) replication [1].

HCV NS5A inhibitor Stereochemistry-Activity Relationship Ombitasvir Intermediate

Crucial Role of the 4-tert-Butyl Substituent in Pan-Genotypic Picomolar Potency

The 4-(tert-butyl)phenyl group on the pyrrolidine nitrogen is essential for achieving broad, picomolar potency. The fully elaborated dimeric drug, ombitasvir, which is constructed from this intermediate, demonstrates an EC50 range of 1.7–19.3 pM against GT1a through GT5a and 366 pM against GT6a [1]. The discovery paper notes that substitution at the 4-position of the N-phenyl group, specifically with tert-butyl, was key to achieving this superior pharmacokinetic and potency profile [1].

Structure-Activity Relationship Pan-Genotypic HCV Inhibitor EC50 Quantification

Synthetic Utility and Validated Process Step Yield for the Diamine Intermediate

The compound's primary use is as a reactant in a peptide coupling step to produce ombitasvir. A patent detailing an improved ombitasvir manufacturing process confirms that this diamine is a key intermediate, and its use in a specific coupling step with Boc-L-proline yields 83% of the desired peptide product (20 kg scale) [1].

Process Chemistry Peptide Coupling Synthetic Yield

Structural Confirmation of the Dinitro Precursor and Connection to Key Intermediates

The supply chain for ombitasvir is built on this diamine. Its established synthetic precursor is the corresponding dinitro compound, (2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine (CAS 1258232-92-6) [1]. The reduction of this precursor yields the target diamine, which is then directly converted to a second advanced intermediate, N-(methoxycarbonyl)-L-valyl-N-{4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]phenyl}-L-prolinamide (CAS 1258230-98-6), before final elaboration to ombitasvir [1]. This establishes a clear, verifiable sequence in the synthesis.

Chemical Synthesis Intermediate Supply Chain Process Chemistry

Key Application Scenarios for 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline in Drug Development


Industrial-Scale GMP Synthesis of Ombitasvir API

This is the primary industrial application. The compound's role is that of a critical chiral intermediate. A validated process step exists that couples this diamine to an activated amino acid, producing an advanced intermediate for ombitasvir. This process has been demonstrated on a multi-kilogram scale with an 83% yield, providing a tangible benchmark for development and consistent quality control [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation HCV NS5A Inhibitors

For medicinal chemistry programs focused on pan-genotypic HCV NS5A inhibitors, this (2S,5S) diamine is the established core scaffold. Researchers can use it as a starting point to explore novel dimeric or macrocyclic inhibitors. The proven link between its specific stereochemistry and picomolar potency makes it a gold-standard reference compound for benchmarking new analogs against the pharmacological profile of ombitasvir [2].

Metabolism and Pharmacokinetic (DMPK) Studies of Ombitasvir

Identified as ombitasvir's metabolite M23, this compound is an essential analytical standard for DMPK and ADME studies. It is used to develop and validate LC-MS/MS methods for identifying and quantifying this specific metabolic pathway in biological samples from preclinical and clinical studies of ombitasvir-containing regimens, which is a requirement for regulatory submission [3].

Synthesis of Ombitasvir Metabolites and Impurity Profiling

This diamine is used as a building block for the directed synthesis of specific ombitasvir derivatives, including potential impurities and other metabolites. Its use allows for the identification, isolation, and characterization of structurally related substances, which is essential for developing impurity control strategies and validating analytical methods to meet ICH guidelines for pharmaceutical quality [3].

Quote Request

Request a Quote for 4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.